1-methyl-N-(3-methylbutyl)pyrazol-3-amine;hydrochloride
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Overview
Description
1-methyl-N-(3-methylbutyl)pyrazol-3-amine;hydrochloride is a compound belonging to the pyrazole family, which is known for its versatile applications in organic synthesis and medicinal chemistry. Pyrazoles are five-membered heterocyclic compounds containing three carbon atoms and two nitrogen atoms in adjacent positions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-N-(3-methylbutyl)pyrazol-3-amine;hydrochloride typically involves the condensation of 1-methyl-1H-pyrazol-3-amine with 3-methylbutylamine in the presence of hydrochloric acid . The reaction is carried out under ambient temperature conditions, making it a relatively straightforward process .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
1-methyl-N-(3-methylbutyl)pyrazol-3-amine;hydrochloride undergoes various types of chemical reactions, including:
Substitution: It can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Corresponding pyrazole oxides.
Reduction: Reduced pyrazole derivatives.
Substitution: Various substituted pyrazole derivatives.
Scientific Research Applications
1-methyl-N-(3-methylbutyl)pyrazol-3-amine;hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-methyl-N-(3-methylbutyl)pyrazol-3-amine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1-methyl-1H-pyrazol-3-amine: A closely related compound with similar structural features.
3-amino-1-methyl-1H-pyrazole: Another similar compound with comparable reactivity and applications.
Uniqueness
1-methyl-N-(3-methylbutyl)pyrazol-3-amine;hydrochloride stands out due to its unique combination of a pyrazole ring with a 3-methylbutyl substituent, which imparts distinct chemical and biological properties . This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C9H18ClN3 |
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Molecular Weight |
203.71 g/mol |
IUPAC Name |
1-methyl-N-(3-methylbutyl)pyrazol-3-amine;hydrochloride |
InChI |
InChI=1S/C9H17N3.ClH/c1-8(2)4-6-10-9-5-7-12(3)11-9;/h5,7-8H,4,6H2,1-3H3,(H,10,11);1H |
InChI Key |
HEGPAURRKNRGDP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCNC1=NN(C=C1)C.Cl |
Origin of Product |
United States |
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